molecular formula C14H23NO4 B1292868 1-tert-Butyl 4-ethyl 2,3,6,7-tetrahydro-1H-azepine-1,4-dicarboxylate CAS No. 912444-89-4

1-tert-Butyl 4-ethyl 2,3,6,7-tetrahydro-1H-azepine-1,4-dicarboxylate

Cat. No. B1292868
Key on ui cas rn: 912444-89-4
M. Wt: 269.34 g/mol
InChI Key: OQQBVXIIESRTAD-UHFFFAOYSA-N
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Patent
US07550603B2

Procedure details

A solution of example 42C (0.77 g, 2.1 mmol) in 30 mL of benzene was treated with DBU (0.9 ml ) at 60° C. for 1 hour. After cooling, the reaction mixture was concentrated and the residue was purified by flash column chromatography (30% EtOAc in hexane) to give the title product (540 mg, 95% yield). MS (DCI/NH3) m/z 270 (M+H)+.
Name
solution
Quantity
0.77 g
Type
reactant
Reaction Step One
Name
Quantity
0.9 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
95%

Identifiers

REACTION_CXSMILES
CS(O[CH:6]1[CH2:12][CH2:11][N:10]([C:13]([O:15][C:16]([CH3:19])([CH3:18])[CH3:17])=[O:14])[CH2:9][CH2:8][CH:7]1[C:20]([O:22][CH2:23][CH3:24])=[O:21])(=O)=O.C1CCN2C(=NCCC2)CC1>C1C=CC=CC=1>[N:10]1([C:13]([O:15][C:16]([CH3:17])([CH3:19])[CH3:18])=[O:14])[CH2:11][CH2:12][CH:6]=[C:7]([C:20]([O:22][CH2:23][CH3:24])=[O:21])[CH2:8][CH2:9]1

Inputs

Step One
Name
solution
Quantity
0.77 g
Type
reactant
Smiles
CS(=O)(=O)OC1C(CCN(CC1)C(=O)OC(C)(C)C)C(=O)OCC
Name
Quantity
0.9 mL
Type
reactant
Smiles
C1CCC2=NCCCN2CC1
Name
Quantity
30 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash column chromatography (30% EtOAc in hexane)

Outcomes

Product
Name
Type
product
Smiles
N1(CCC(=CCC1)C(=O)OCC)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 540 mg
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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